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Compound of Interest

Compound Name: 1-(2-Bromoethoxy)-3-nitrobenzene

Cat. No.: B076942

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromoethoxy)-3-nitrobenzene is a nitroaromatic compound with potential applications in
organic synthesis and medicinal chemistry. Its structure, featuring a substituted benzene ring,
an ether linkage, and an alkyl bromide, gives rise to a unique spectroscopic fingerprint. This
guide provides a detailed analysis of the expected spectroscopic data for 1-(2-
Bromoethoxy)-3-nitrobenzene, including Infrared (IR) spectroscopy, Nuclear Magnetic
Resonance (NMR) spectroscopy (*H and 13C), and Mass Spectrometry (MS). Understanding
these spectroscopic characteristics is crucial for its identification, purity assessment, and
elucidation of its role in chemical reactions.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(2-Bromoethoxy)-3-
nitrobenzene based on established principles of spectroscopic theory and data from
analogous compounds.

Table 1: Predicted *H NMR Spectral Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.9-8.1 m 2H Ar-H (ortho to -NO2)
~75-7.7 t 1H Ar-H (para to -NO2)
Ar-H (ortho to -
~7.2-7.4 m 1H
OCH2CH2Br)
~4.4 t 2H -O-CH2-CH2Br
~3.7 t 2H -OCH2-CHz-Br
Solvent: CDCls, Reference: TMS at 0.00 ppm
. i 13
Chemical Shift (8) ppm Assignment

~160 C-O (aromatic)
~148 C-NO:2 (aromatic)
~130 Ar-CH

~124 Ar-CH

~118 Ar-CH

~112 Ar-CH

~68 -O-CHa-

~28 -CH2-Br

Solvent: CDCIz

Table 3: Key Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H stretch
~2950 - 2850 Medium Aliphatic C-H stretch
~1530 - 1500 Strong Asymmetric NOz2 stretch
~1350 - 1330 Strong Symmetric NOz2 stretch
~1250 - 1200 Strong Aryl-O-C stretch

~1100 - 1050 Medium C-O-C stretch

~600 - 500 Medium-Strong C-Br stretch

IabIgA.ﬂtedmjed_Mass_SmeQmﬂnLData

Interpretation

Molecular ion peak [M]* and [M+2]* (due to 7°Br

245/247

and 81Br isotopes)
166 [M - Br]*
138 [M - OCH2CH2Br]*
122 [NO2CeH4O]*+
107/109 [CH2CH2Br]*
92 [CeH4O]*
76 [CeHa]*

Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of an organic molecule like 1-(2-Bromoethoxy)-3-nitrobenzene.
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Spectroscopic Techniques
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Proposed Structure of

1-(2-Bromoethoxy)-3-nitrobenzene

Click to download full resolution via product page

» To cite this document: BenchChem. [Spectroscopic Data Interpretation of 1-(2-
Bromoethoxy)-3-nitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b076942#spectroscopic-data-
interpretation-for-1-2-bromoethoxy-3-nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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